Deacyl acebutolol

Vue d'ensemble

Description

Deacyl acebutolol, also known as N-Desbutyroyl acebutolol, is a major metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deacyl acebutolol is typically synthesized through the metabolic degradation of acebutolol. The process involves the removal of the butyryl group from acebutolol, resulting in the formation of this compound. This can be achieved through enzymatic reactions in biological systems or through chemical synthesis in laboratory settings .

Industrial Production Methods

Industrial production of this compound involves the use of advanced biotechnological processes that mimic the metabolic pathways in the human body. These processes ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Deacyl acebutolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like diperiodatocuprate (III) in an aqueous alkaline medium.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with diperiodatocuprate (III) results in the formation of oxidized derivatives of this compound .

Applications De Recherche Scientifique

Pharmacological Mechanisms

Deacyl acebutolol exhibits several pharmacodynamic properties that make it useful in clinical settings:

- Beta-1 Selectivity : It selectively blocks beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in treating hypertension and angina pectoris .

- Partial Agonist Activity : this compound possesses intrinsic sympathomimetic activity (ISA), which allows it to stabilize heart rate without significantly lowering it, making it advantageous for patients who may experience bradycardia with other beta-blockers .

- Membrane-Stabilizing Effects : Similar to other beta-blockers, it has membrane-stabilizing properties that can help in managing arrhythmias by preventing excessive cardiac excitability .

Clinical Applications

This compound's applications are primarily derived from its parent compound, acebutolol. The following are key areas of application:

- Hypertension Management :

- Cardiac Arrhythmias :

- Angina Pectoris :

Case Studies and Research Findings

Research on this compound includes various clinical trials and observational studies that illustrate its effectiveness and safety profile:

-

Clinical Trials :

A double-blind study comparing acebutolol with propranolol indicated that patients experienced fewer side effects with acebutolol while achieving similar antihypertensive effects. This suggests that this compound may offer a safer alternative for long-term management . -

Observational Studies :

Observational studies have reported positive outcomes in patients with coexisting conditions such as asthma or diabetes, where traditional beta-blockers pose higher risks. This compound's cardioselectivity allows for its use in these populations with careful monitoring .

Data Table: Summary of Clinical Applications

Mécanisme D'action

Deacyl acebutolol exerts its effects by interacting with beta-adrenergic receptors, similar to acebutolol. It acts as a selective beta1-receptor antagonist, blocking the effects of epinephrine and norepinephrine on the heart. This results in a decrease in heart rate and blood pressure, making it effective in managing hypertension and arrhythmias .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acebutolol: The parent compound, used for managing hypertension and arrhythmias.

Diacetolol: Another metabolite of acebutolol with similar pharmacological properties.

Propranolol: A non-selective beta-blocker used for similar indications.

Uniqueness

Deacyl acebutolol is unique due to its selective beta1-receptor antagonism and its role as a major metabolite of acebutolol. This makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of acebutolol and its effects on the cardiovascular system .

Activité Biologique

Deacyl acebutolol, a derivative of acebutolol, has been studied for its biological activity, particularly in relation to cardiovascular effects and metabolic implications. This compound is primarily recognized for its role as a selective beta-adrenergic antagonist, affecting heart rate and blood pressure regulation.

Pharmacological Profile

Mechanism of Action

this compound functions as a selective β1-adrenergic receptor antagonist. This selectivity allows it to decrease heart rate and myocardial contractility without significantly affecting β2 receptors, which are involved in vasodilation and bronchial dilation. The compound exhibits partial agonist activity, which can lead to a lesser degree of bradycardia compared to non-selective beta-blockers.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%.

- Metabolism : Undergoes extensive first-pass metabolism primarily to diacetolol, which is pharmacologically active and contributes to the overall therapeutic effects.

- Elimination : The elimination half-life ranges from 3 to 4 hours for acebutolol and 8 to 13 hours for diacetolol, indicating a prolonged effect due to the active metabolite.

Clinical Studies and Case Reports

Case Study: Fatal Acebutolol Poisoning

A notable case study highlighted the toxicological findings in a 70-year-old woman who suffered fatal poisoning due to acebutolol overdose. Autopsy revealed high concentrations of both acebutolol and diacetolol in various tissues, illustrating the potential dangers associated with excessive dosages. The study emphasized the importance of monitoring QRS and QTc intervals as prolonged intervals may predispose patients to ventricular dysrhythmias .

Efficacy in Clinical Applications

Hypertension and Arrhythmias

Clinical trials have demonstrated that this compound is effective in managing mild to moderate essential hypertension. It has shown comparable efficacy to other beta-blockers while producing fewer side effects, particularly concerning neurological impacts. In patients with arrhythmias, this compound has been effective in suppressing premature ventricular contractions and managing both supraventricular and ventricular arrhythmias .

Comparative Efficacy Table

| Parameter | This compound | Other Beta-Blockers |

|---|---|---|

| Selectivity | High (β1 selective) | Varies |

| Partial Agonist Activity | Present | Varies |

| Effect on Heart Rate | Less reduction | More significant reduction |

| Side Effects | Fewer neurological issues | More common |

| Efficacy in Hypertension | Comparable | Comparable |

| Efficacy in Arrhythmias | Effective | Effective |

Safety Profile

While generally well-tolerated, this compound can lead to adverse effects such as bradycardia, hypotension, and bronchospasm. Rare instances of lupus-like syndrome have been reported with chronic use, necessitating careful patient monitoring .

Propriétés

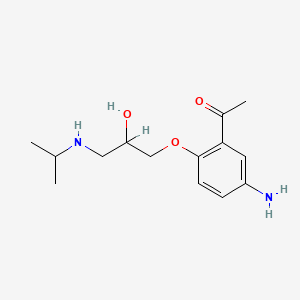

IUPAC Name |

1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJVRULIBQHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992866 | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57898-80-3, 72143-02-3 | |

| Record name | Deacyl acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACYL ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.